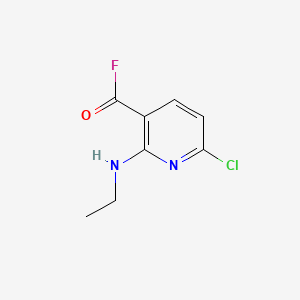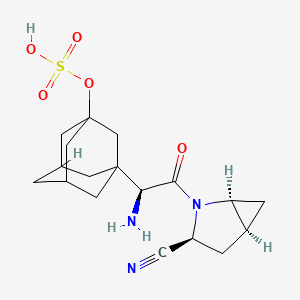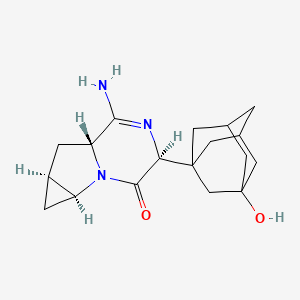
(S)-Pregabalin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Pregabalin-d4 is a drug used in scientific research for the study of its mechanism of action, biochemical and physiological effects, and potential applications in the lab. It is an analogue of the drug pregabalin, and has been used in a variety of studies to explore the effects of pregabalin on the body.
Aplicaciones Científicas De Investigación
Mechanism of Action and Therapeutic Applications
Pregabalin is an anticonvulsant drug recognized for its action on the α₂δ (alpha2delta) subunit of voltage-dependent calcium channels in the central nervous system (CNS), reducing the release of various neurotransmitters. This mechanism underlies its application across a range of conditions including diabetic neuropathy, post-herpetic neuralgia, fibromyalgia, diverse seizure types, and anxiety disorders. Its effectiveness also extends to the treatment of alcohol abuse, where it aids in withdrawal and relapse prevention, albeit its potential for misuse has been highlighted (Martinotti et al., 2013).
Neuropathic Pain and Fibromyalgia
Pregabalin's efficacy in treating neuropathic pain, including conditions like painful diabetic neuropathy and postherpetic neuralgia, has been well-documented. Its role in fibromyalgia treatment is characterized by significant improvements in pain, sleep, and overall health status, affirming its value as a first-line treatment option for this complex syndrome (Lyseng-Williamson & Siddiqui, 2008).
Generalized Anxiety Disorder (GAD)
The pharmacological profile of pregabalin, distinct from traditional anxiolytics, offers a novel approach in treating GAD. It's presumed that pregabalin's anxiolytic effects emerge from its binding to the α2δ sub-unit of voltage-gated calcium channels, which modulates neurotransmitter release. This mechanism contributes to its efficacy in both the acute treatment and prevention of relapse in GAD, showcasing a broad effectiveness across psychological and physical symptoms of anxiety (Baldwin et al., 2013).
Postoperative Pain
Pregabalin has been recognized for its utility in the management of postoperative pain. Its administration in the perioperative period is linked to reduced opioid consumption and related adverse effects, highlighting its role in enhancing postoperative recovery. However, the evidence points to a need for further research to refine its application in this context (Baidya et al., 2011).
Sleep Disturbance
An interesting application of pregabalin lies in its positive effects on sleep disturbance across various conditions. Its impact on sleep maintenance, distinct from its analgesic and anxiolytic properties, offers a therapeutic advantage for individuals suffering from sleep-related issues due to neuropathic pain, fibromyalgia, restless legs syndrome, partial onset seizures, and GAD (Roth et al., 2014).
Mecanismo De Acción
Target of Action
It’s important to note that the compound’s targets play a crucial role in its mechanism of action .
Mode of Action
The mode of action of (S)-Pregabalin-d4 involves its interaction with its targets, leading to various changes in the cellular environment
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics is the study of how an organism affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties significantly impact the bioavailability of a drug
Result of Action
These effects are a direct result of the compound’s interaction with its targets and its influence on biochemical pathways .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Pregabalin-d4 involves the preparation of (S)-3-aminomethyl-5-methylhexanoic acid-d4, which is then converted to (S)-Pregabalin-d4 through a cyclization reaction.", "Starting Materials": [ "(S)-2-methylpentanoic acid-d4", "Ethyl chloroformate", "Ammonia", "Hydrogen gas", "Palladium on carbon catalyst", "Sodium hydroxide", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "1. (S)-2-methylpentanoic acid-d4 is reacted with ethyl chloroformate to form the corresponding ethyl ester.", "2. The ethyl ester is then treated with ammonia in the presence of hydrogen gas and a palladium on carbon catalyst to produce (S)-3-aminomethyl-5-methylhexanoic acid-d4.", "3. The (S)-3-aminomethyl-5-methylhexanoic acid-d4 is then cyclized with acetic anhydride and hydrochloric acid to form the intermediate (S)-3-acetamido-5-methylhexanoic acid-d4.", "4. The intermediate is then treated with sodium hydroxide and sodium bicarbonate to remove the acetyl group and form (S)-Pregabalin-d4.", "5. The final product is isolated by extraction with diethyl ether and purified by recrystallization from a mixture of methanol and water." ] } | |
Número CAS |
1276197-54-6 |
Fórmula molecular |
C8H17NO2 |
Peso molecular |
163.253 |
Nombre IUPAC |
(3S)-3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1/i4D2,5D2 |
Clave InChI |
AYXYPKUFHZROOJ-LCCDPTQESA-N |
SMILES |
CC(C)CC(CC(=O)O)CN |
Sinónimos |
(3S)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid; (S)-(+)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid; (S)-3-(Ammoniomethyl)-5-methylhexanoate-d4; CI 1008-d4; Lyrica-d4; PD 144723-d4; Pregabalin-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)



